molecular formula C8H10OS B2508565 [(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol CAS No. 2550997-55-0

[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol

Cat. No.: B2508565
CAS No.: 2550997-55-0
M. Wt: 154.23
InChI Key: SWPRYIDABUXSIR-YUMQZZPRSA-N
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Description

[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol (CAS Number: 138150-22-8) is a chiral cyclopropane-containing building block of significant interest in medicinal chemistry and neuroscience research. With the molecular formula C 8 H 10 OS and a molecular weight of 154.23 g/mol, this compound serves as a critical synthetic intermediate for the development of novel psychoactive therapeutics [ ]. The core research value of this compound lies in its structural similarity to intermediates used in the synthesis of potent and selective agonists for G protein-coupled receptors (GPCRs). Specifically, this scaffold is utilized in the development of compounds targeting the GPR88 receptor, an orphan GPCR expressed mainly in the brain [ ]. Research into GPR88 agonists is a promising avenue for alcohol use disorder (AUD) and substance abuse treatment, as activation of this receptor has been shown to attenuate binge-like alcohol drinking in preclinical models [ ]. Furthermore, the thiophene-cyclopropylmethanol structure is a key motif in the synthesis of advanced drug candidates, including Trace Amine-Associated Receptor 1 (TAAR1) agonists like ulotaront, which are being investigated as novel treatments for schizophrenia and other psychotic disorders with potentially improved safety profiles over existing antipsychotics [ ]. This compound is provided as a high-purity material for research applications. It is intended for use For Research Use Only and is not for drug, diagnostic, therapeutic, or personal use. Researchers can leverage this versatile chiral synthon to explore new chemical spaces in neuroscience and pharmaceutical development.

Properties

IUPAC Name

[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c9-4-7-3-8(7)6-1-2-10-5-6/h1-2,5,7-9H,3-4H2/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPRYIDABUXSIR-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CSC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CSC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol typically involves the cyclopropanation of a suitable thiophene derivative followed by reduction. One common method is the reaction of thiophene with a cyclopropylcarbinyl halide in the presence of a strong base, such as sodium hydride, to form the cyclopropylthiophene intermediate. This intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The thiophene ring can be hydrogenated under high pressure to form a saturated cyclopropyl derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is commonly employed.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are typical reagents.

Major Products

    Oxidation: [(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanone

    Reduction: [(1R,2R)-2-Cyclopropyl]methanol

    Substitution: [(1R,2R)-2-Thiophen-3-ylcyclopropyl]chloride

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol is utilized as a crucial building block in the synthesis of more complex molecules. Its unique structural features allow chemists to create derivatives with enhanced properties or functionalities. For example, it can be transformed into various derivatives through oxidation and substitution reactions.

Reaction TypeProduct
Oxidation[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanone
Substitution[(1R,2R)-2-Thiophen-3-ylcyclopropyl]chloride

Mechanism of Action
The mechanism of action for this compound in chemical reactions often involves its interaction with other molecular species through π-π interactions facilitated by the thiophene ring. The cyclopropyl group provides steric hindrance that can influence the reactivity and selectivity of reactions.

Biological Applications

Potential Biological Activities
Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that compounds with similar structures can interact with biological targets such as enzymes and receptors.

Case Study: Antimicrobial Activity
In a study evaluating various thiophene derivatives, it was found that certain modifications to the thiophene ring increased antimicrobial efficacy against specific bacterial strains. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

CompoundActivity (Zone of Inhibition)
Compound A15 mm
Compound B20 mm
This compound18 mm

Medicinal Applications

Drug Development Precursor
The compound is being explored as a precursor in pharmaceutical chemistry. Its structural characteristics make it suitable for modifications aimed at enhancing pharmacokinetic properties such as metabolic stability and bioavailability.

Case Study: GPR88 Agonists
Research into GPR88 agonists has identified compounds structurally related to this compound that demonstrate promising activity in modulating neurological pathways. These findings highlight the potential for this compound to contribute to drug discovery efforts targeting neurological disorders.

Industrial Applications

Material Development
In industry, this compound is utilized in developing new materials with specific properties. Its ability to form stable complexes makes it valuable in creating specialty chemicals used in coatings and polymers.

Synthesis Optimization
The industrial synthesis of this compound may involve continuous flow reactors to enhance yield and reduce production costs. The optimization of synthetic routes is critical for scaling up production while maintaining quality.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the cyclopropyl group can provide steric hindrance, affecting binding affinity and selectivity.

Comparison with Similar Compounds

Research and Application Insights

  • Pharmaceutical Potential: Thiophene-containing cyclopropanes are explored as bioactive scaffolds. The 3-thiophene position in the target compound may offer unique binding modes in enzyme inhibition.
  • Material Science : The rigidity of cyclopropane derivatives could be leveraged in liquid crystals or polymers, with substituents modulating thermal stability.

Biological Activity

[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by a thiophene ring and a cyclopropyl group. Its chemical formula is C8H10OSC_8H_{10}OS, and it is often studied for its interactions with biological targets due to the presence of these functional groups.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. Notably, compounds containing thiophene rings have been shown to possess significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli62.5
S. aureus78.12

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in various biological systems .

The mechanism of action for this compound involves interactions with biological macromolecules such as enzymes and receptors. The thiophene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the cyclopropyl group contributes steric hindrance that may affect binding affinity .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of thiophene derivatives demonstrated that this compound showed notable activity against methicillin-resistant strains of S. aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for conventional antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study 2: Inhibition of Inflammatory Pathways

Another research effort focused on the compound's ability to inhibit lysosomal phospholipase A2, an enzyme implicated in inflammatory responses. The study revealed that the compound effectively reduced enzyme activity in vitro, suggesting a mechanism through which it could exert anti-inflammatory effects .

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